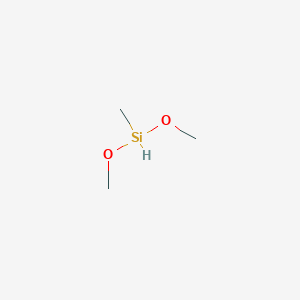
Dimethoxy-methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy-methylsilane is a useful research compound. Its molecular formula is C3H10O2Si and its molecular weight is 106.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry
Dimethoxy-methylsilane is utilized in the synthesis of advanced polymeric materials. It serves as a catalyst in the polymerization of aromatic hydrocarbons, which is crucial for developing novel functional polymers.
Key Applications :
- Production of high-performance polymers.
- Development of coatings and membranes with enhanced properties.
Biomedical Engineering
In biomedical applications, this compound is being explored for its potential in creating biocompatible materials. Its ability to form stable siloxane networks makes it suitable for use in medical devices and implants.
Case Study :
- Microfluidic Devices : Researchers have successfully used this compound in the fabrication of microfluidic devices, which are essential for various diagnostic applications due to their precise control over fluid flow .
Environmental Science
The compound has been studied for its role in synthesizing silica aerogels, which are used for environmental cleanup due to their high porosity and surface area.
Applications :
- Adsorbents : Silica aerogels produced using this compound can effectively adsorb pollutants from water and air.
- Catalysis : It is also employed in catalytic processes for environmental remediation.
Comparison of Organosilicon Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C₃H₁₀O₂Si | Used as a coupling agent; enhances polymer properties |
| Dimethoxydimethylsilane | C₄H₁₂O₂Si | Synthesis of macroporous silica aerogels |
| Trimethylsilane | C₃H₉Si | Precursor in silicon chemistry |
Insights from Research Studies
Recent studies highlight the versatility of this compound in various fields:
- Polymerization Studies : Research indicates that using this compound can significantly improve the mechanical properties of resulting polymers, making them more suitable for demanding applications.
- Biomedical Applications : Investigations into its biocompatibility show promising results for its use in medical implants, where it can enhance integration with biological tissues .
Eigenschaften
Molekularformel |
C3H10O2Si |
|---|---|
Molekulargewicht |
106.2 g/mol |
IUPAC-Name |
dimethoxy(methyl)silane |
InChI |
InChI=1S/C3H10O2Si/c1-4-6(3)5-2/h6H,1-3H3 |
InChI-Schlüssel |
WOUUFVMQNDKHSY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[SiH](C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















